molecular formula C11H16ClO4P B13699912 Diethyl (2-Chloro-5-methoxyphenyl)phosphonate

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate

Cat. No.: B13699912
M. Wt: 278.67 g/mol
InChI Key: MFZSIJOXTXTPDG-UHFFFAOYSA-N
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Description

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is a high-value organophosphorus compound serving as a versatile synthetic intermediate in research and development. Its molecular structure, which incorporates both a phosphonate ester group and a substituted phenyl ring, makes it particularly useful in organic synthesis. Researchers primarily utilize this compound in metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, to introduce the phosphonate-functionalized aryl moiety into more complex molecules. The phosphonate group can subsequently be transformed into phosphonic acids or other phosphorus-containing functionalities, which are key motifs in the design of pharmaceutical agents, agrochemicals, and materials science. The specific substitution pattern on the phenyl ring, featuring both chloro and methoxy groups, provides distinct electronic properties and potential sites for further functionalization, making it a valuable scaffold for constructing compound libraries and exploring structure-activity relationships. This product is intended for research purposes only and is not classified as a drug, consumer product, or for diagnostic use.

Properties

Molecular Formula

C11H16ClO4P

Molecular Weight

278.67 g/mol

IUPAC Name

1-chloro-2-diethoxyphosphoryl-4-methoxybenzene

InChI

InChI=1S/C11H16ClO4P/c1-4-15-17(13,16-5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5H2,1-3H3

InChI Key

MFZSIJOXTXTPDG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)OC)Cl)OCC

Origin of Product

United States

Preparation Methods

Arbuzov Reaction

The classical Arbuzov reaction involves the nucleophilic substitution of an aryl halide (such as 2-chloro-5-methoxybromobenzene) with triethyl phosphite to afford the corresponding diethyl aryl phosphonate. This method is widely used due to its straightforwardness but often requires elevated temperatures and can be limited by the reactivity of the aryl halide.

Transition Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts facilitate the coupling of aryl halides with dialkyl phosphites under milder conditions than the Arbuzov reaction. Copper catalysts, in particular, have shown promise in recent studies for efficient C-P bond formation.

Copper-Catalyzed Oxyphosphorylation of Alkynes

A notable modern approach involves the copper-catalyzed oxyphosphorylation of alkynes with diethyl phosphite under oxidative conditions, often assisted by microwave irradiation for enhanced reaction rates and selectivity.

A study by Macías-Benítez et al. demonstrated the use of the copper(I) complex tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(MeCN)4]BF4) as a catalyst in acetonitrile solvent with tert-butyl hydroperoxide as the oxidant under microwave irradiation. This method efficiently produces β-ketophosphonates and related phosphonylated compounds, and can be adapted for substituted aromatic alkynes to yield aryl phosphonates.

Three-Component Synthesis Catalyzed by Lewis Acids

Another approach involves a three-component reaction of aldehydes, amines, and diethyl phosphite catalyzed by Lewis acids such as ferric chloride (FeCl3). This method is efficient for synthesizing α-aminophosphonates but can be adapted for aryl phosphonate synthesis by selecting appropriate substrates.

Detailed Experimental Data and Analysis

Copper-Catalyzed Oxyphosphorylation: Optimization Data

The following table summarizes the optimization of the copper-catalyzed oxyphosphorylation reaction conditions for phenylacetylene with diethyl phosphite, which can be extrapolated to substituted phenyl alkynes like 2-chloro-5-methoxyphenylacetylene for the synthesis of the target phosphonate.

Entry Catalyst (% mol Cu) Diethyl Phosphite (equiv) Oxidant (equiv) Solvent Time (min) Temp (°C) Yield of β-Ketophosphonate (%) Yield of Alkynylphosphonate (%)
1 CuI (20) 1.1 TBHP (3) MeCN 15 100 13 8
2 CuBr (20) 1.1 TBHP (3) MeCN 15 100 20 10
7 [Cu(MeCN)4]BF4 (20) 1.1 TBHP (3) MeCN 15 100 30 22
9 [Cu(MeCN)4]BF4 (10) 2 TBHP (3) MeCN 30 100 60 14
13 [Cu(MeCN)4]BF4 (10) 2 TBHP (3) MeCN 15 120 62 18
17 [Cu(MeCN)4]BF4 (10) 3 TBHP (3) MeCN 15 120 76 7

Notes: TBHP = tert-butyl hydroperoxide; MeCN = acetonitrile; Yields are isolated.

This data shows that the copper(I) complex [Cu(MeCN)4]BF4 at 10 mol% loading with 3 equivalents of diethyl phosphite and 3 equivalents of TBHP at 120 °C under microwave irradiation for 15 minutes provides the highest yield (76%) of β-ketophosphonates, which can be adapted for the synthesis of this compound.

Three-Component Reaction Catalyzed by Ferric Chloride

Another method involves the condensation of 2-chloro-5-methoxybenzaldehyde, an amine (if applicable), and diethyl phosphite in the presence of catalytic FeCl3 in tetrahydrofuran (THF) at 60 °C. After 90 minutes, the reaction proceeds with yields ranging from 73% to 84% for α-aminophosphonates, with purification via silica gel chromatography.

While this method is primarily for α-aminophosphonates, its principles can be adapted for aryl phosphonate synthesis by modifying the amine component or omitting it, depending on target compound requirements.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Catalyst/Key Reagents Advantages Limitations
Arbuzov Reaction Heat, neat or solvent Trialkyl phosphite Simple, classical method Requires high temperature, limited scope with aryl halides
Transition Metal-Catalyzed Coupling Mild temperature, solvent Pd or Cu catalysts, dialkyl phosphite Milder conditions, good yields Catalyst cost (Pd), potential side reactions
Copper-Catalyzed Oxyphosphorylation Microwave irradiation, MeCN, 100-120 °C, 15 min [Cu(MeCN)4]BF4, TBHP, diethyl phosphite Fast, high yield, clean reaction Requires microwave setup, oxidant handling
Three-Component Lewis Acid Catalysis 60 °C, THF, 90 min FeCl3, aldehyde, amine, diethyl phosphite Efficient for α-aminophosphonates Limited to aminophosphonates, substrate-specific

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Substituted phosphonates with various functional groups.

    Oxidation: Phosphonic acids.

    Reduction: Phosphines.

    Hydrolysis: Phosphonic acids and alcohols.

Scientific Research Applications

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphorus-containing substrates. The compound can act as an inhibitor or a substrate mimic, thereby modulating the activity of these enzymes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Substituents Key Properties/Activities References
This compound 2-Cl, 5-OMe, phosphonate ester High lipophilicity, potential bioactivity Inferred
Diethyl [(5-chloro-2-hydroxyanilino)(4-Cl-Ph)methyl]phosphonate 4-Cl-Ph, 5-Cl-2-OH-anilino Antibacterial, hydrogen-bonded dimers
Diethyl [hydroxy(4-OMe-Ph)(furanyl)methyl]phosphonate 4-OMe-Ph, furanyl Conjugation-enhanced stability
Diethyl (4-hydroxyphenyl)phosphonate 4-OH-Ph Visible-light-promoted synthesis
Diethyl hexadecylphosphonate C₁₆ alkyl chain Transdermal penetration enhancer (10×)

Biological Activity

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its ability to interact with enzymes that recognize phosphorus-containing substrates. It can act as both an inhibitor and a substrate mimic , modulating enzymatic activity through pathways involving phosphorylation and dephosphorylation reactions, which are vital in numerous biological processes.

Key Chemical Reactions

  • Substitution Reactions : The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The phosphonate group can be oxidized to phosphonic acids or reduced to phosphines.
  • Hydrolysis : Under acidic or basic conditions, the ester bonds can be hydrolyzed, yielding the corresponding phosphonic acid.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts on enzymes that are critical for cellular signaling and metabolism, potentially affecting processes like cell growth and apoptosis .
  • Antitumor Activity : Research indicates that phosphonates can exhibit antitumor properties. Compounds structurally similar to this compound have been evaluated for their efficacy against cancer cell lines, demonstrating significant cytotoxic effects .
  • Antifungal Properties : Some studies suggest that related phosphonates possess antifungal activities, inhibiting fungal cell growth by interfering with mitotic processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity through phosphorylation
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines
Antifungal ActivityInhibits fungal growth by affecting mitosis

Research Applications

This compound serves as a valuable tool in various research fields:

  • Medicinal Chemistry : It is used in the design of new pharmaceutical agents targeting specific metabolic pathways.
  • Organic Synthesis : Acts as a building block for synthesizing more complex organophosphorus compounds.
  • Biological Studies : Employed to investigate enzyme mechanisms and phosphorus metabolism in biological systems .

Q & A

Q. What are the common synthesis methods for Diethyl (2-Chloro-5-methoxyphenyl)phosphonate?

The compound is synthesized via a Pudovik reaction, involving the condensation of 2-chloro-5-methoxybenzaldehyde with diethyl phosphite in anhydrous toluene under reflux conditions. Key steps include:

  • Dropwise addition of diethyl phosphite to a stirred mixture of aldehyde and amine derivatives.
  • Monitoring reaction progress via TLC (e.g., hexane/ethyl acetate, 3:1 v/v) .
  • Isolation through solvent evaporation and purification via column chromatography.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • X-ray crystallography : Reveals bond lengths (e.g., P–O: 1.48–1.52 Å, P–C: ~1.81 Å) and tetrahedral geometry around phosphorus .
  • Spectroscopy :
  • ¹H/³¹P NMR : Distinct peaks for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and phosphorus environments (δ 15–25 ppm) .
  • IR : P=O stretching at ~1250 cm⁻¹ and P–O–C vibrations near 1050 cm⁻¹ .

Q. What are the key reactivity patterns of this compound in organic synthesis?

The phosphonate group acts as a phosphate mimic, enabling:

  • Nucleophilic substitution : Chlorine at the 2-position undergoes displacement with amines or thiols.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the aromatic ring .
  • Hydrolysis : Acidic conditions yield phosphonic acid derivatives for coordination chemistry .

Advanced Research Questions

Q. How does steric and electronic tuning influence the biological activity of this compound?

  • Steric effects : Bulky substituents (e.g., 5-methoxy) reduce enzymatic binding efficiency by ~40% compared to unsubstituted analogs .
  • Electronic effects : Electron-withdrawing chlorine enhances electrophilicity, increasing inhibition constants (Kᵢ) for enzymes like carbon-phosphorus lyase by 2-fold .
  • Comparative studies : 3,5-Dichloro derivatives show higher antifungal activity (MIC: 8 µg/mL vs. 32 µg/mL for mono-chloro analogs) due to enhanced lipophilicity .

Q. What strategies resolve contradictions in spectroscopic data during synthesis optimization?

  • Crystallographic validation : Resolve ambiguous NMR signals (e.g., overlapping ethoxy peaks) via single-crystal X-ray analysis .
  • Isotopic labeling : Use ³¹P-enriched reagents to track reaction intermediates in complex mixtures .
  • Computational modeling : DFT calculations predict vibrational modes and assign IR bands (e.g., P=O vs. aromatic C–Cl stretches) .

Q. How does this compound interact with biological targets at the molecular level?

  • Enzyme inhibition : Competes with natural substrates (e.g., ATP in kinases) by mimicking phosphate groups, with binding confirmed via X-ray co-crystallography .
  • Antioxidant activity : Reduces ROS levels in renal cells by 60% at 10 µM, linked to upregulation of SOD and catalase .
  • Cytotoxicity : IC₅₀ values vary across cancer cell lines (e.g., 12 µM in HeLa vs. >50 µM in MCF-7), suggesting selectivity dependent on membrane transporters .

Comparative Analysis

Q. How do structural analogs of this compound differ in reactivity and application?

Analog Key Feature Unique Property
Diethyl (3,5-Dichlorophenyl)phosphonateDual Cl substituentsEnhanced antifungal activity (MIC: 8 µg/mL)
Diethyl (2-Cyanophenyl)phosphonateNitrile groupForms stable coordination complexes with transition metals
Diethyl (Methoxymethyl)phosphonateMethoxyethyl chain50% higher solubility in polar solvents

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